Cas no 88590-00-5 (2-Phenyl-9H-carbazole)

2-Phenyl-9H-carbazole structure
2-Phenyl-9H-carbazole structure
Product Name:2-Phenyl-9H-carbazole
N.o CAS:88590-00-5
MF:C18H13N
MW:243.302524328232
MDL:MFCD26402145
CID:1120486
PubChem ID:354334357
Update Time:2024-12-09

2-Phenyl-9H-carbazole Propriedades químicas e físicas

Nomes e Identificadores

    • 2-phenyl-9H-Carbazole
    • 2-phenylcarbazole
    • 2-phenyl carbazole
    • 9H-Carbazole, 2-phenyl-
    • IMLDYQBWZHPGJA-UHFFFAOYSA-N
    • AK402554
    • P2375
    • 2-Phenyl-9H-carbazole (ACI)
    • Carbazole, 2-phenyl- (7CI)
    • 2-Phenyl-9H-carbazole
    • MDL: MFCD26402145
    • Inchi: 1S/C18H13N/c1-2-6-13(7-3-1)14-10-11-16-15-8-4-5-9-17(15)19-18(16)12-14/h1-12,19H
    • Chave InChI: IMLDYQBWZHPGJA-UHFFFAOYSA-N
    • SMILES: C1C=CC(C2C=C3NC4C(C3=CC=2)=CC=CC=4)=CC=1

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 0
  • Contagem de Átomos Pesados: 19
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 307
  • XLogP3: 5.3
  • Superfície polar topológica: 15.8

Propriedades Experimentais

  • Densidade: 1.208±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilidade: Insuluble (2.1E-4 g/L) (25 ºC),

2-Phenyl-9H-carbazole Informações de segurança

2-Phenyl-9H-carbazole Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Alichem
A019109726-10g
2-Phenyl-9H-carbazole
88590-00-5 97%
10g
$168.00 2023-08-31
Alichem
A019109726-25g
2-Phenyl-9H-carbazole
88590-00-5 97%
25g
$287.85 2023-08-31
Alichem
A019109726-100g
2-Phenyl-9H-carbazole
88590-00-5 97%
100g
$767.60 2023-08-31
BAI LING WEI Technology Co., Ltd.
1881518-10G
2-Phenyl-9H-carbazole, 99%
88590-00-5 99%
10G
¥ 962 2022-04-26
BAI LING WEI Technology Co., Ltd.
1881518-25G
2-Phenyl-9H-carbazole, 99%
88590-00-5 99%
25G
¥ 2723 2021-07-08
TRC
P399485-10mg
2-Phenyl-9H-carbazole
88590-00-5
10mg
$ 50.00 2022-06-03
TRC
P399485-50mg
2-Phenyl-9H-carbazole
88590-00-5
50mg
$ 65.00 2022-06-03
TRC
P399485-100mg
2-Phenyl-9H-carbazole
88590-00-5
100mg
$ 80.00 2022-06-03
Chemenu
CM255559-10g
2-Phenyl-9H-carbazole
88590-00-5 97%
10g
$*** 2023-05-29
Chemenu
CM255559-25g
2-Phenyl-9H-carbazole
88590-00-5 97%
25g
$*** 2023-05-29

2-Phenyl-9H-carbazole Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Triphenylphosphine Catalysts: Palladium diacetate Solvents: 1,2-Dichlorobenzene ;  24 h, 180 °C
Referência
One-pot synthesis of carbazoles via tandem C-C cross-coupling and reductive amination
Goo, Deuk-Young; Woo, Sang Kook, Organic & Biomolecular Chemistry, 2016, 14(1), 122-130

Método de produção 2

Condições de reacção
1.1 Reagents: Triphenylphosphine Solvents: 1,2-Dichlorobenzene ;  5 h, 180 °C
Referência
Reversal Reactivity of β-Alkylnitroalkenes as 1,3-Binucleophiles: Application to Nitroarenes using Organocatalysis
Majee, Debashis; Goud, S. Banuprakash; Guin, Soumitra; Rathor, Shikha S.; Patel, Ashvani K.; et al, Asian Journal of Organic Chemistry, 2021, 10(7), 1650-1654

Método de produção 3

Condições de reacção
1.1 Reagents: Silica Solvents: Acetone ,  Water ;  48 h, 28 - 32 °C
Referência
Visible-light-promoted intramolecular C-H amination in aqueous solution: synthesis of carbazoles
Yang, Lizheng; Zhang, Yipin; Zou, Xiaodong; Lu, Hongjian; Li, Guigen, Green Chemistry, 2018, 20(6), 1362-1366

Método de produção 4

Condições de reacção
1.1 Reagents: Acetic acid ,  Manganese oxide (MnO2) Catalysts: Cupric acetate Solvents: Dimethylformamide ;  1 h, 200 °C
1.2 Reagents: Ethylenediamine Solvents: Water
Referência
Synthesis of Carbazoles by Copper-Catalyzed Intramolecular C-H/N-H Coupling
Takamatsu, Kazutaka; Hirano, Koji; Satoh, Tetsuya; Miura, Masahiro, Organic Letters, 2014, 16(11), 2892-2895

Método de produção 5

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Palladium Solvents: Dimethyl sulfoxide ;  25 min, 180 °C
1.2 Reagents: Ethyl acetate
Referência
Convenient One-Pot Synthesis of 9H-Carbazoles by Microwave Irradiation Employing a Green Palladium-Based Nanocatalyst
Steingruber, H. Sebastian; Mendioroz, Pamela; Volpe, Maria A.; Gerbino, Dario C., Synthesis, 2021, 53(21), 4048-4058

Método de produção 6

Condições de reacção
1.1 Reagents: Cupric acetate ,  Potassium carbonate ,  Bis(pinacolato)diborane Catalysts: [(1,2,3,4,5-η)-1,2,3,4,5-Pentamethyl-2,4-cyclopentadien-1-yl]bis(1,1,1-trifluoro… Solvents: o-Xylene ;  24 h, 130 °C
Referência
Amino-Directed RhIII-Catalyzed C-H Activation Leading to One-Pot Synthesis of N-H Carbazoles
Jiang, Qibai; Duan-Mu, Dandan; Zhong, Wei; Chen, Hao; Yan, Hong, Chemistry - A European Journal, 2013, 19(6), 1903-1907

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Triphenylphosphine Catalysts: Palladium diacetate Solvents: 1,2-Dichlorobenzene ;  48 h, 180 °C
Referência
Efficient synthesis of aryl-substituted carbazoles via tandem double or triple Suzuki coupling and Cadogan cyclization
Kim, Hyeong Seok; Goo, Deuk-young; Woo, Sang Kook, Tetrahedron, 2017, 73(11), 1413-1423

Método de produção 8

Condições de reacção
1.1 Reagents: Pivalic acid ,  1-Methylnaphthalene Catalysts: Cupric acetate ,  Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: N-Methyl-2-pyrrolidone ;  3 h, 120 °C; cooled
Referência
Direct Synthesis of N-H Carbazoles via Iridium(III)-Catalyzed Intramolecular C-H Amination
Suzuki, Chiharu; Hirano, Koji; Satoh, Tetsuya; Miura, Masahiro, Organic Letters, 2015, 17(6), 1597-1600

Método de produção 9

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ;  24 h, 90 °C
Referência
Chiral Phosphoric Acid Catalyzed Atroposelective C-H Amination of Arenes
Xia, Wang; An, Qian-Jin; Xiang, Shao-Hua; Li, Shaoyu ; Wang, Yong-Bin; et al, Angewandte Chemie, 2020, 59(17), 6775-6779

2-Phenyl-9H-carbazole Raw materials

2-Phenyl-9H-carbazole Preparation Products

Fornecedores recomendados
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhejiang Brunova Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Wuhan ChemNorm Biotech Co.,Ltd.